tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate typically involves the bromination of a pyridine derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the reaction of 6-(bromomethyl)pyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives of pyridine .
Scientific Research Applications
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
- tert-Butyl (6-methoxypyridin-3-yl)carbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is unique due to its bromomethyl group, which makes it highly reactive in substitution reactions. This reactivity is not as pronounced in similar compounds with different substituents, such as hydroxymethyl or methoxymethyl groups .
Biological Activity
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is a chemical compound with notable potential in medicinal chemistry. Its structure, featuring a brominated pyridine moiety linked to a carbamate functional group, suggests various biological activities, particularly in enzyme inhibition and interactions with protein targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H13BrN2O2. The presence of the bromine atom enhances its reactivity, making it a subject of interest in pharmacological research. The compound can undergo various chemical reactions, including substitution and hydrolysis, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of enzymatic activity. The bromine atom and the carbamate group are essential for these interactions, facilitating binding to specific molecular targets.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, brominated pyridine derivatives are known to inhibit various enzymes, including GSK-3β and ROCK-1. The inhibitory activity can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
This compound | GSK-3β | TBD |
Related Brominated Compound | ROCK-1 | 8 nM |
Antimicrobial and Anticancer Properties
The presence of the bromine atom significantly contributes to the compound's antimicrobial and anticancer activities. Studies have shown that similar compounds can selectively target cancer cells while sparing normal cells. The mechanism often involves disrupting cellular processes or inducing apoptosis in cancerous cells.
Case Studies
- GSK-3β Inhibition : A study demonstrated that a structurally related compound exhibited an IC50 value of 8 nM against GSK-3β, highlighting the potential for this compound to serve as a potent inhibitor in similar pathways .
- Cytotoxicity Assessment : In vitro assays conducted on HT-22 mouse hippocampal neuronal cells showed that certain derivatives did not significantly reduce cell viability across various concentrations, indicating a favorable safety profile while maintaining efficacy against targeted pathways .
- Anti-inflammatory Activity : Compounds with similar structural features have been assessed for their ability to reduce pro-inflammatory cytokines in microglial cells, suggesting that this compound could also possess anti-inflammatory properties.
Comparative Analysis
Comparing this compound with other related compounds provides insights into its unique biological profile:
Compound Name | Structure Features | Biological Activity |
---|---|---|
tert-Butyl N-(pyridin-2-yl)carbamate | Similar carbamate structure | Moderate enzyme inhibition |
4-Bromo-N-(pyridin-2-yl)benzamide | Contains both bromine and amide functionalities | Higher cytotoxicity |
tert-butyl (6-chloropyridin-3-yl)carbamate | Lacks bromine; simpler structure | Lower antimicrobial activity |
Properties
IUPAC Name |
tert-butyl N-[6-(bromomethyl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJMKILUFEHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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